2-Amino-1-phenylpropan-1-ol hydrochloride

Description

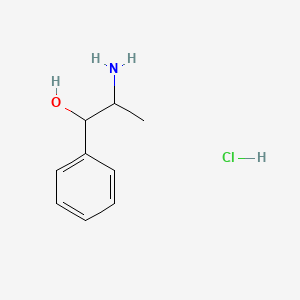

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-amino-1-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWNLSQWJMTVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO.ClH, C9H14ClNO | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027185 | |

| Record name | 2-Amino-1-phenyl-1-propanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992) | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

154-41-6, 53631-70-2 | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, hydrochloride (1:1), (.alpha.S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-1-phenyl-1-propanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-(1-aminoethyl)benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

381 to 385 °F (NTP, 1992) | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Significance in Synthetic Organic Chemistry

2-Amino-1-phenylpropan-1-ol hydrochloride and its free base form are valuable reagents in synthetic organic chemistry, primarily recognized for their utility as chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer of a product. wikipedia.orgtcichemicals.com This control over stereochemistry is a fundamental challenge in modern organic synthesis.

The utility of 2-amino-1-phenylpropan-1-ol derivatives in asymmetric synthesis is well-documented. researchgate.netacs.org They are employed in a variety of reactions, including aldol (B89426) reactions, alkylation reactions, and Michael additions, to introduce chirality with a high degree of stereoselectivity. wikipedia.org For instance, derivatives of this amino alcohol can be used to create chiral enamines or oxazolidinones, which then react with other starting materials to yield products with a predictable stereochemical configuration. wikipedia.org

The compound also serves as a precursor for the synthesis of other chiral ligands and catalysts. These catalysts, often containing a metal center coordinated to the chiral organic molecule, can then be used in a wide range of asymmetric transformations. researchgate.net The ability to synthesize enantiomerically pure compounds is crucial in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful. tcichemicals.com

Importance of Stereochemistry in Chemical Systems

Stereochemistry, the study of the three-dimensional arrangement of atoms and molecules, is central to the function of 2-amino-1-phenylpropan-1-ol in chemical synthesis. The compound itself exists as different stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. The specific stereoisomers of 2-amino-1-phenylpropan-1-ol are norephedrine (B3415761) and norpseudoephedrine, each of which has a pair of enantiomers ((1R,2S)/(1S,2R) and (1S,2S)/(1R,2R) respectively).

The absolute configuration of the chiral centers in 2-amino-1-phenylpropan-1-ol dictates the stereochemical outcome of the reactions in which it is used as a chiral auxiliary. wikipedia.org For example, using the (1R,2S)-isomer as a chiral auxiliary will lead to the formation of a product with a specific three-dimensional structure, while using the (1S,2R)-isomer will result in the opposite enantiomer of the product. This principle allows chemists to selectively synthesize a desired enantiomer of a target molecule. tcichemicals.com

The ability to control stereochemistry is of utmost importance in biological systems, as the activity of many drugs and other bioactive molecules is highly dependent on their three-dimensional shape. Enzymes and receptors in the body are themselves chiral and will often only interact with one specific enantiomer of a molecule, much like a lock will only accept a specific key. Therefore, the use of compounds like 2-amino-1-phenylpropan-1-ol hydrochloride to control stereochemistry is a critical aspect of medicinal chemistry and drug development. nih.gov

Historical and Contemporary Research Trajectories

General Synthetic Routes

General strategies for synthesizing 2-amino-1-phenylpropan-1-ol hydrochloride primarily involve the reduction of functional groups in precursor molecules. These precursors are typically ketones, oximes, or nitro compounds that can be transformed into the desired amino alcohol structure.

Catalytic Reduction of Ketones and Oximes

A prevalent method for the synthesis of 2-amino-1-phenylpropan-1-ol involves the catalytic reduction of α-aminoketones or oximes. The reduction of 1-phenyl-1-hydroxy-2-propanone oxime is a notable example. This process typically utilizes a nickel-aluminum catalyst mixture. The ratio of the catalyst to the starting oxime is a critical parameter, with an optimal weight ratio of at least 0.4 to 1.0 times that of the oxime to ensure an efficient reaction and prevent runaway exothermic reactions. The reaction is often carried out in a basic aqueous solution, for instance, using sodium hydroxide, and at low initial temperatures, such as -15°C, before allowing the temperature to rise due to the exothermic nature of the reaction.

Reductive amination of L-(R)-phenylacetylcarbinol is another key route. This process can be performed stereoselectively to produce the L-erythro-(1R,2S) isomer. The reaction involves two main steps: first, the reductive amination of L-(R)-phenylacetylcarbinol with a primary aralkylamine using a platinum catalyst, followed by the catalytic hydrogenolysis of the resulting N-aralkylamino intermediate with a palladium catalyst to yield the final product.

The catalytic hydrogenation of 2-amino-1-phenyl-1-propanone has

Stereoselective Synthesis of Enantiomers and Diastereomers

Enantioselective Approaches

Chemo-Enzymatic and Enzymatic Cascade Syntheses

The integration of enzymatic transformations with chemical synthesis, known as chemo-enzymatic synthesis, offers a powerful strategy for the production of enantiomerically pure compounds. beilstein-journals.orgnih.gov Enzymes, acting as biocatalysts, can introduce chirality with high selectivity under mild reaction conditions. mdpi.com

A notable chemo-enzymatic approach involves a two-step biocatalytic process for the synthesis of (1S)-nor(pseudo)ephedrine analogues. cnr.it This method utilizes an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) for a benzoin-type condensation, followed by a transamination step mediated by either an (S)- or (R)-selective amine transaminase (ATA). cnr.it This dual enzymatic system allows for the synthesis of specific stereoisomers with good yields and high diastereo- and enantiomeric excesses, presenting a greener alternative to traditional chemical methods. cnr.it

Enzymatic cascade reactions, where multiple enzymatic transformations occur in a single pot, further enhance the efficiency of the synthesis. nih.govrsc.org These cascades can be designed to convert simple starting materials into complex chiral molecules in a highly controlled manner. acs.org For instance, a bienzymatic cascade can be employed to produce valuable chiral amines with high stereoselectivity. rsc.org

| Enzyme System | Reaction Type | Key Features | Reference |

| Ao:DCPIP OR and Amine Transaminase (ATA) | Two-step biocatalytic synthesis | Produces (1S)-nor(pseudo)ephedrine analogues with good diastereo- and enantiomeric excesses. | cnr.it |

| Dehydroreductase | Asymmetric reduction | Converts noradrenalone hydrochloride to R-noradrenaline with high chiral purity and yield. | google.com |

| Lipase SP 524 | Enantioselective hydrolysis | Resolves (±)-2-azido-1-acetoxyethylphosphonate to produce precursors for L-phosphaserine and L-phosphaisoserine. | researchgate.net |

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

(1R,2S)-Norephedrine, a diastereomer of 2-amino-1-phenylpropan-1-ol, and its derivatives are themselves widely used as chiral auxiliaries in various asymmetric reactions. researchgate.net A notable example of a chiral auxiliary that offers advantages over pseudoephedrine is pseudoephenamine. nih.gov It provides excellent stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers, and the resulting amides are often crystalline, facilitating purification. nih.gov The use of chiral auxiliaries like R-(+)-N-benzyl-1-phenethylamine has been shown to increase the proportion of the desired R-configuration product during a carbonyl reduction step in the synthesis of norepinephrine. patsnap.com

| Chiral Auxiliary | Application | Advantages | Reference |

| Pseudoephenamine | Asymmetric alkylation reactions | High diastereoselectivities, especially for quaternary carbon centers; crystalline derivatives. | nih.gov |

| R-(+)-N-benzyl-1-phenethylamine | Synthesis of norepinephrine | Induces formation of the R-configuration, reducing the need for extensive resolution steps. | patsnap.com |

Diastereoselective Approaches

When a molecule has more than one stereocenter, diastereomers can be formed. Diastereoselective synthesis focuses on controlling the relative stereochemistry of these centers. rsc.org

Control of Diastereoselectivity in Multi-Step Reaction Sequences

Achieving high diastereoselectivity often requires careful planning of a multi-step reaction sequence. The stereochemical outcome of each step influences the final diastereomeric ratio of the product. Asymmetric transfer hydrogenation (ATH) is a powerful technique for the stereoselective synthesis of both norephedrine (B3415761) and norpseudoephedrine. nih.gov By using a prochiral cyclic sulfamidate imine derived from racemic 1-hydroxy-1-phenyl-propan-2-one and specific chiral rhodium catalysts, each of the four possible stereoisomers can be prepared with high selectivity. nih.gov This process operates under mild conditions and benefits from dynamic kinetic resolution. nih.gov

Another approach involves the reductive amination of L-(R)-phenylacetylcarbinol with a primary aralkylamine under catalytic reduction conditions. google.com The resulting N-aralkylamino intermediate is then subjected to hydrogenolysis to remove the aralkyl group, yielding L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol with high stereoselectivity. google.com The choice of protecting groups, such as the trifluoroacetyl group, can also be crucial in minimizing side reactions and controlling diastereoselectivity during the synthesis of related diamines. researchgate.net

Diastereoselective Synthesis via Specific Intermediates (e.g., Cyanohydrins)

Cyanohydrins are versatile intermediates in organic synthesis. rsc.org The enantioselective addition of cyanide to an aldehyde, often catalyzed by hydroxynitrile lyases (HNLs), can establish a key stereocenter. rsc.org The resulting cyanohydrin can then be further transformed into the desired amino alcohol. The use of cyanogen (B1215507) bromide or potassium cyanate (B1221674) to cyclize phenylpropanolamine derivatives can lead to different diastereomers of 4-methylaminorex, highlighting the influence of the reagents on the stereochemical outcome. mdma.ch

Green Chemistry Principles in the Synthesis of 2-Amino-1-phenylpropan-1-ol Hydrochloride

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Development of Sustainable Synthetic Protocols

The development of sustainable synthetic methods is a key focus in modern pharmaceutical and chemical manufacturing. mdpi.com This includes the use of biocatalysis, which employs enzymes to carry out reactions in environmentally benign solvents like water, often with high selectivity and without the need for protecting groups. mdpi.comnih.gov Chemo-enzymatic processes that combine the best of chemical and enzymatic transformations are increasingly being developed to create more efficient and sustainable synthetic routes. beilstein-journals.orgnih.gov

The use of chiral auxiliaries like pseudoephenamine can also be considered a greener approach as it is not subject to the same regulatory restrictions as pseudoephedrine and can lead to higher selectivities, reducing waste from the separation of isomers. nih.gov Furthermore, the development of one-pot cascade reactions, whether chemo-enzymatic or purely chemical, improves atom economy and reduces the environmental impact by minimizing purification steps and solvent usage. rsc.orgresearchgate.net

Evaluation of Atom Economy and Environmental Impact in Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to minimize waste, reduce energy consumption, and use more sustainable materials. mdpi.comresearchgate.net The evaluation of synthetic routes for 2-Amino-1-phenylpropan-1-ol hydrochloride through metrics like atom economy and Environmental Factor (E-Factor) is crucial for developing more sustainable manufacturing processes. Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product, while the E-Factor quantifies the amount of waste generated per kilogram of product.

Classical Synthetic Routes and their Environmental Considerations

Traditional methods for synthesizing 2-Amino-1-phenylpropan-1-ol and related compounds often rely on multi-step processes that employ hazardous reagents and generate significant chemical waste.

One established pathway involves the reaction of benzaldehyde (B42025) with nitroethane, followed by reduction. sciencemadness.org Another common approach is the reductive amination of a precursor ketone, such as 1-phenyl-2-propanone, or a hydroxy ketone like L-(R)-phenylacetylcarbinol. sciencemadness.orggoogle.com These methods, while effective in producing the target molecule, present several environmental drawbacks:

Use of Hazardous Reagents: Reductive steps frequently utilize reagents like Raney nickel or hydriodic acid with red phosphorus, which pose significant handling risks and disposal challenges. sciencemadness.orggoogle.com The reductive amination process can use sodium cyanoborohydride, another toxic chemical. youtube.com

Solvent Waste: These syntheses often require large volumes of organic solvents such as ether, methanol, ethanol, and dichloromethane (B109758) for reactions and subsequent extraction and purification steps. sciencemadness.orggoogle.comyoutube.comgoogle.com

Energy Consumption: Multiple steps involving heating, cooling, and distillation contribute to a high energy demand. sciencemadness.orggoogle.com

For instance, a patented process describes the stereoselective preparation of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol from L-(R)-phenylacetylcarbinol. The process involves reductive amination with a benzylamine (B48309) followed by catalytic reduction using a Palladium on carbon (Pd/C) catalyst to remove the benzyl (B1604629) group. google.com While highly stereoselective, this two-step process inherently has a lower atom economy due to the use and subsequent removal of the benzyl protecting group.

| Synthetic Method | Starting Materials | Key Reagents / Catalysts | Reported Yield | Environmental & Atom Economy Considerations | Reference |

| Reductive Amination | 1-phenyl-2-propanone, Ammonium (B1175870) acetate | Sodium cyanoborohydride, Methanol, HCl | 1.90 g (from 2g starting material) | Uses toxic cyanoborohydride; requires significant solvent for reaction, extraction (dichloromethane), and purification (acetone). | youtube.com |

| Nitroalkane Condensation | Benzaldehyde, Nitroethane | Base, then reduction catalyst (e.g., Raney nickel) | Good yields reported for each step | Multi-step process; use of flammable and toxic nitroalkanes and hazardous reduction catalysts. | sciencemadness.org |

| Stereoselective Reductive Amination | L-(R)-Phenylacetylcarbinol, Benzylamine | H₂, Pd(OH)₂/C or Pd/C catalyst, Methanol | Not explicitly stated for final product | Multi-step process involving protecting group (benzylamine) which is later removed, lowering atom economy. Uses flammable solvents. | google.com |

| Reduction of Oxime | 1-phenyl-1-hydroxy-2-propanone oxime | Sodium metal, Ethanol | ~45-58% (base) | Uses metallic sodium, which is highly reactive and hazardous. Requires large volumes of solvent. | google.com |

| Reduction of O-acetylated derivative | O-acetylnorephedrine hydrochloride | H₂, 10% Pd/C catalyst, Water | Not explicitly stated | Utilizes water as a solvent, which is a green alternative. The process still involves an extra acylation step. | google.com |

Biocatalytic and Greener Synthetic Strategies

In contrast to classical methods, modern biocatalytic approaches offer a more sustainable alternative for the synthesis of chiral amino alcohols. researchgate.net The use of enzymes as catalysts can lead to highly selective reactions under mild conditions (room temperature and neutral pH in aqueous media), significantly improving atom economy and reducing the environmental impact. researchgate.netacs.org

The key advantages of these biocatalytic systems include:

High Selectivity: Enzymes provide excellent chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups and reducing the formation of byproducts. researchgate.net

Mild Reaction Conditions: Reactions are typically performed in water at ambient temperature and pressure, drastically lowering energy consumption. researchgate.net

Reduced Waste: By minimizing byproduct formation and the use of organic solvents, the E-Factor of biocatalytic processes is often significantly lower than that of traditional chemical syntheses. mdpi.com

Renewable Feedstocks: The ability to use abundant, bio-based starting materials like amino acids enhances the sustainability of the entire manufacturing chain. acs.org

While the direct application of these specific enzymatic cascades to the industrial production of 2-Amino-1-phenylpropan-1-ol hydrochloride has not been extensively detailed, they represent a promising frontier. The development and adoption of such biocatalytic or chemoenzymatic routes are pivotal for aligning the synthesis of this compound with the principles of green and sustainable chemistry. mdpi.comacs.org

Fundamental Reaction Pathways

The reactivity of 2-Amino-1-phenylpropan-1-ol is dictated by the interplay of its amino, hydroxyl, and phenyl functional groups.

Oxidation Reactions and Product Formation

The oxidation of 2-Amino-1-phenylpropan-1-ol, particularly in the context of its structural analog norepinephrine, primarily involves the phenyl ring. The presence of the hydroxyl and amino groups on the side chain influences the reaction pathways. The catechol-like structure, if formed by aromatic hydroxylation, is susceptible to oxidation.

Oxidizing agents can convert the phenyl group into an o-quinone. This highly reactive intermediate can then undergo several transformations, including intramolecular cyclization and polymerization to form melanin-like pigments. In the presence of nucleophiles like L-cysteine, the o-quinone can be trapped to form cysteinyl conjugates. These conjugates themselves are more susceptible to oxidation than the parent compound.

Table 1: Products of Oxidation Reactions

| Reactant | Oxidizing Agent/Conditions | Major Product(s) |

| Norepinephrine (analog) | Physiological pH | o-Quinone, Melanin |

| Norepinephrine (analog) | In the presence of L-cysteine | 5-S-cysteinyl-norepinephrine, 2-S-cysteinylnorepinephrine |

It is important to note that the direct oxidation of 2-Amino-1-phenylpropan-1-ol hydrochloride may require initial modification of the phenyl ring to introduce a second hydroxyl group for this pathway to be prominent.

Reduction Reactions and Product Formation

The reduction of 2-Amino-1-phenylpropan-1-ol hydrochloride can target the hydroxyl group. However, direct reduction of the benzylic alcohol is not a straightforward process. Strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) are capable of reducing various functional groups, including alcohols, though the reaction conditions are critical. byjus.comkhanacademy.orgmasterorganicchemistry.comyoutube.com For instance, LiAlH₄ is known to reduce amino acids to amino alcohols. orgsyn.org

A more common strategy in synthetic chemistry involves the reduction of a precursor to form 2-Amino-1-phenylpropan-1-ol. For example, the reduction of an α-amino ketone precursor is a standard method for its synthesis. Reductive amination of a suitable ketone can also yield the desired product. google.com

The use of sodium borohydride (B1222165) (NaBH₄), typically a milder reducing agent, can be enhanced with the addition of transition metal salts like nickel(II) chloride. jst.go.jpasianpubs.orgorientjchem.org This combination is effective in reducing nitroarenes to primary amines. jst.go.jpasianpubs.orgorientjchem.org While not a direct reduction of the existing functional groups in 2-Amino-1-phenylpropan-1-ol, this highlights a method that could be employed in a synthetic route starting from a nitrated precursor.

Table 2: Potential Reduction Products and Precursors

| Starting Material | Reducing Agent | Product |

| 1-Phenyl-1-hydroxy-2-propanone oxime | Catalytic Hydrogenation | 2-Amino-1-phenylpropan-1-ol |

| α-Amino ketone | Hydride reducing agent (e.g., NaBH₄) | 2-Amino-1-phenylpropan-1-ol |

| Aromatic Nitro Compound | NaBH₄/NiCl₂·6H₂O | Aromatic Amine |

| Amide | LiAlH₄ | Amine |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the chiral centers of 2-Amino-1-phenylpropan-1-ol can proceed via Sₙ1 or Sₙ2 mechanisms, though the hydroxyl group is a poor leaving group. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, for example, by protonation in a strong acidic medium or by converting it into a sulfonate ester (e.g., tosylate or mesylate).

One notable transformation is the conversion of (1R,2S)-norephedrine to (1S,2S)-pseudoephedrine. google.com This process involves the formation of an oxazolidinone intermediate, which induces an inversion of the stereocenter bearing the phenyl group, a hallmark of a nucleophilic substitution reaction. google.com

While direct nucleophilic displacement of the amino group is uncommon due to its low basicity making it a poor leaving group, it can participate in reactions after derivatization.

Functional Group Transformations

The amino and hydroxyl groups of 2-Amino-1-phenylpropan-1-ol are prime targets for derivatization to modify the molecule's properties or to introduce new functionalities.

Amino Group Derivatization Strategies

The primary amino group of 2-Amino-1-phenylpropan-1-ol is nucleophilic and readily undergoes derivatization. Common strategies include:

Acylation: The amino group can be acylated to form amides. Under acidic conditions, the amino group is protonated to form an ammonium salt, which prevents it from reacting with acylating agents. beilstein-journals.org This allows for selective O-acylation of the hydroxyl group. beilstein-journals.org

Reaction with Sulfonyl Chlorides: Reagents like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) react with the amino group to yield highly fluorescent sulfonamide derivatives. researchgate.net This is a common technique for the sensitive detection and quantification of amino compounds in analytical chemistry. researchgate.net

Formation of Carbamates: The amino group can react with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a Boc-protected amine. This is a key step in the conversion of norephedrine to pseudoephedrine. google.com

Table 3: Amino Group Derivatization Reactions

| Reagent | Reaction Type | Product |

| Acyl Halide/Anhydride (B1165640) | Acylation | Amide |

| Dansyl Chloride | Sulfonylation | N-Dansyl derivative |

| Di-tert-butyl dicarbonate (Boc₂O) | Carbamate formation | N-Boc derivative |

Hydroxyl Group Transformations

The secondary hydroxyl group in 2-Amino-1-phenylpropan-1-ol can undergo several transformations:

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids, acid chlorides, or anhydrides. pearson.com As mentioned, conducting the reaction under acidic conditions allows for chemoselective O-acylation, as the protonated amino group is unreactive. beilstein-journals.org

Etherification: Formation of an ether from the hydroxyl group can be achieved, for example, through a Williamson ether synthesis. This would typically involve deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile towards an alkyl halide.

Conversion to a Leaving Group: To facilitate nucleophilic substitution at the carbon bearing the hydroxyl group, it can be converted into a better leaving group. This is often achieved by reaction with sulfonyl chlorides like methanesulfonyl chloride or p-toluenesulfonyl chloride to form mesylates or tosylates, respectively. google.com

Table 4: Hydroxyl Group Transformation Reactions

| Reagent | Reaction Type | Product |

| Carboxylic Acid/Acyl Halide/Anhydride | Esterification | Ester |

| Alkyl Halide (with base) | Williamson Ether Synthesis | Ether |

| Methanesulfonyl Chloride | Sulfonylation | Mesylate |

Aromatic Ring Modifications

The phenyl group of 2-amino-1-phenylpropan-1-ol hydrochloride presents a site for electrophilic aromatic substitution reactions. These modifications can be strategically employed to alter the electronic properties and steric bulk of the molecule, thereby influencing its biological activity or chemical reactivity in subsequent transformations. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation can be performed on the phenyl ring, typically requiring reaction conditions that are compatible with the amino and hydroxyl functional groups. Often, protection of these reactive groups is necessary to prevent side reactions and achieve the desired regioselectivity on the aromatic ring.

Synthesis of Advanced Intermediates and Derivatives

The bifunctional nature of 2-amino-1-phenylpropan-1-ol hydrochloride, possessing both an amino and a hydroxyl group, makes it a valuable chiral building block for the synthesis of more complex molecules, including advanced intermediates and various heterocyclic systems.

Conversion to 1,2-Diamines

A significant synthetic application of 2-amino-1-phenylpropan-1-ol hydrochloride is its conversion to 1,2-diamino-1-phenylpropane. This transformation involves the chemical manipulation of the hydroxyl group into an amino group. A common strategy to achieve this is through a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base. Subsequently, the resulting sulfonate ester undergoes nucleophilic substitution with an azide (B81097) source, like sodium azide, to introduce the azido (B1232118) group. Finally, reduction of the azido group, typically through catalytic hydrogenation or with a reducing agent like lithium aluminum hydride, affords the desired 1,2-diamine. researchgate.net A described procedure for the synthesis of diastereomeric 1,2-diamino-1-phenylpropanes utilizes N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol as a starting material, highlighting the use of a protecting group to minimize side reactions. researchgate.net The hydroxyl group is transformed into a mesylate, which is then converted to an azidoalkane and subsequently hydrogenated to yield the diamine. researchgate.net

Formation of Nitrogen-Containing Heterocycles (e.g., Oxazoles, Oxazolidines)

The 1,2-aminoalcohol functionality in 2-amino-1-phenylpropan-1-ol hydrochloride serves as a key precursor for the synthesis of various nitrogen-containing heterocycles, notably oxazoles and oxazolidines.

Oxazolidines are five-membered saturated rings containing both oxygen and nitrogen. They are typically synthesized through the condensation reaction of a 2-aminoalcohol with an aldehyde or a ketone. wikipedia.org This reaction is often reversible and susceptible to hydrolysis. wikipedia.org The chirality of 2-amino-1-phenylpropan-1-ol can be transferred to the resulting oxazolidine, making it a valuable chiral auxiliary in asymmetric synthesis. The synthesis can be catalyzed by various reagents, including chiral magnesium phosphate (B84403) catalysts for enantioselective additions. organic-chemistry.org

Oxazoles , which are the unsaturated counterparts to oxazolidines, can also be synthesized from precursors derived from 2-amino-1-phenylpropan-1-ol. One common method involves the reaction of β-acylamino ketones with a dehydrating agent. organic-chemistry.org The 2-amino-1-phenylpropan-1-ol can be acylated and then oxidized to the corresponding β-acylamino ketone, which can then be cyclized to form the oxazole (B20620) ring. Various catalytic systems, including those based on iodine, gold, or ruthenium, can facilitate the formation of oxazoles from different starting materials. organic-chemistry.org

Protecting Group Strategies in Complex Syntheses (e.g., Trifluoroacetylation)

In the context of complex multi-step syntheses involving 2-amino-1-phenylpropan-1-ol, the strategic use of protecting groups for the amino and hydroxyl functionalities is crucial to ensure chemoselectivity and prevent unwanted side reactions.

The amino group is often protected to prevent its reaction as a nucleophile in subsequent steps. A variety of amine protecting groups can be employed, with the choice depending on the specific reaction conditions to be used later in the synthetic sequence. Common protecting groups include the tert-butoxycarbonyl (Boc) group, which is acid-labile, and the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. researchgate.net

A particularly effective protecting group for the amino function in the synthesis of 1,2-diamines from 2-amino-1-phenylpropan-1-ol is the trifluoroacetyl group . researchgate.net This group is introduced by reacting the aminoalcohol with trifluoroacetic anhydride or a related reagent. The trifluoroacetyl group is advantageous because it is robust enough to withstand the conditions required for the conversion of the hydroxyl group to an azide, yet it can be removed under specific hydrolysis conditions to liberate the free diamine. researchgate.net One study noted that the deprotection of N2-trifluoroacetyl-1,2-diamino-1-phenylpropane required conditions other than the typically mild 12 M HCl/MeOH/water mixture. researchgate.net

Stereochemical Aspects and Resolution Techniques Pertaining to 2 Amino 1 Phenylpropan 1 Ol Hydrochloride

Isomerism and Chiral Purity

The presence of two stereogenic centers in the 2-amino-1-phenylpropan-1-ol molecule gives rise to a total of four possible stereoisomers. Understanding the relationship between these isomers is fundamental to appreciating their distinct chemical behaviors.

2-Amino-1-phenylpropan-1-ol has two chiral carbons (C1, the carbon bearing the hydroxyl group, and C2, the carbon bearing the amino group), resulting in four stereoisomers. These isomers are organized into two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. masterorganicchemistry.comyoutube.com The two pairs of enantiomers are diastereomers of each other; diastereomers are stereoisomers that are not mirror images. masterorganicchemistry.com

The diastereomers are commonly referred to by the relative stereochemical descriptors erythro and threo. The erythro isomers have the phenyl and methyl groups on the same side in a Fischer projection, while the threo isomers have them on opposite sides.

Erythro form (Norephedrine): This diastereomer consists of the (1R,2S) and (1S,2R) enantiomers.

Threo form (Norpseudoephedrine): This diastereomer consists of the (1R,2R) and (1S,2S) enantiomers.

The relationship between these stereoisomers can be summarized as follows:

(1R,2S)-2-amino-1-phenylpropan-1-ol and (1S,2R)-2-amino-1-phenylpropan-1-ol are enantiomers.

(1R,2R)-2-amino-1-phenylpropan-1-ol and (1S,2S)-2-amino-1-phenylpropan-1-ol are enantiomers.

The erythro pair and the threo pair are diastereomers of each other. For example, (1R,2S)-2-amino-1-phenylpropan-1-ol is a diastereomer of both (1R,2R)- and (1S,2S)-2-amino-1-phenylpropan-1-ol.

| Stereoisomer Name | Configuration | Diastereomeric Form | Relationship to (1R,2S) Isomer |

|---|---|---|---|

| (1R,2S)-2-amino-1-phenylpropan-1-ol | 1R, 2S | Erythro | - |

| (1S,2R)-2-amino-1-phenylpropan-1-ol | 1S, 2R | Erythro | Enantiomer |

| (1R,2R)-2-amino-1-phenylpropan-1-ol | 1R, 2R | Threo | Diastereomer |

| (1S,2S)-2-amino-1-phenylpropan-1-ol | 1S, 2S | Threo | Diastereomer |

The specific three-dimensional structure of each stereoisomer significantly influences its interaction with other chiral molecules. This stereochemical dependence is crucial in applications such as asymmetric synthesis, where a specific enantiomer of 2-amino-1-phenylpropan-1-ol may be used as a chiral auxiliary or a resolving agent. tcichemicals.com For instance, L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol is utilized as an optical resolving agent. google.com

Methods for Chiral Resolution

Given the importance of stereochemical purity, various techniques have been developed to separate the stereoisomers of 2-amino-1-phenylpropan-1-ol. This process, known as chiral resolution, aims to isolate a single enantiomer from a racemic or diastereomeric mixture.

One of the most established and scalable methods for separating enantiomers is through the formation of diastereomeric salts. mdpi.com This technique leverages the principle that diastereomers have different physical properties, such as solubility.

The process involves reacting the racemic mixture of 2-amino-1-phenylpropan-1-ol (a base) with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a pair of diastereomeric salts. Due to their differing solubilities in a given solvent, one salt will preferentially crystallize out of the solution upon cooling or concentration. This allows for its separation by filtration. The desired enantiomer of the amino alcohol can then be recovered by treating the isolated salt with a base to remove the resolving agent.

Commonly used chiral resolving agents for this purpose include tartaric acid and its derivatives, such as dibenzoyltartaric acid, as well as mandelic acid and camphorsulfonic acid. mdpi.comresearchgate.net The choice of resolving agent and solvent is critical for achieving efficient separation. mdpi.com

| Resolving Agent Type | Examples | Principle of Separation |

|---|---|---|

| Chiral Carboxylic Acids | Tartaric acid, Mandelic acid, Dibenzoyltartaric acid | Formation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. mdpi.com |

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. yakhak.orgphenomenex.com This method relies on the differential interactions between the enantiomers and the chiral environment of the stationary phase. chromatographyonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a broad range of chiral compounds, including amino alcohols. yakhak.orgchromatographyonline.commdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing, which are specific to the three-dimensional structure of each enantiomer. sigmaaldrich.com The choice of mobile phase, typically a mixture of solvents like hexane and an alcohol modifier (e.g., isopropanol), is optimized to achieve the best resolution between the enantiomeric peaks. mdpi.com Chiral HPLC is recognized as one of the most effective techniques for determining the enantiomeric composition and obtaining optically pure molecules. yakhak.org

Enzymatic and biocatalytic methods offer a highly selective approach to chiral resolution. These techniques utilize enzymes, which are inherently chiral, to catalyze reactions on only one enantiomer of a racemic mixture, a process known as kinetic resolution. googleapis.com

For phenylpropanolamines and related compounds, enzymes such as alcohol dehydrogenases (ADHs) and ω-transaminases (ωTAs) have been employed in biocatalytic cascades. nih.gov For example, a process might involve the selective enzymatic oxidation or acylation of one enantiomer, leaving the other unreacted. The reacted and unreacted enantiomers, now being different chemical compounds, can then be separated by conventional methods like extraction or chromatography. This approach can yield products with very high optical purity (enantiomeric and diastereomeric ratios >99.5%). nih.gov The development of multi-enzyme, one-pot cascades represents an efficient strategy for synthesizing all four possible stereoisomers of phenylpropanolamine with high selectivity. nih.gov

Advanced Spectroscopic and Analytical Characterization of 2 Amino 1 Phenylpropan 1 Ol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 2-amino-1-phenylpropan-1-ol hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides valuable insights into the number, environment, and connectivity of hydrogen atoms within the 2-amino-1-phenylpropan-1-ol hydrochloride molecule. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons.

A typical ¹H NMR spectrum of 2-amino-1-phenylpropan-1-ol would show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would resonate at a specific chemical shift, as would the proton on the carbon adjacent to the amino group (CH-NH2). The methyl group (CH3) protons would appear as a doublet due to coupling with the adjacent methine proton. The protons of the amino (NH2) and hydroxyl (OH) groups are often observed as broad singlets and their chemical shifts can be concentration and solvent dependent.

Table 1: Representative ¹H NMR Spectral Data for 2-Amino-1-phenylpropan-1-ol Derivatives

| Proton Assignment | Representative Chemical Shift (δ, ppm) |

| Phenyl-H | 7.2 - 7.4 (multiplet) |

| CH-OH | ~4.5 - 5.0 (doublet) |

| CH-NH₂ | ~3.0 - 3.5 (multiplet) |

| CH₃ | ~0.9 - 1.2 (doublet) |

| NH₂ | Variable (broad singlet) |

| OH | Variable (broad singlet) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and the specific stereoisomer.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2-amino-1-phenylpropan-1-ol hydrochloride gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the phenyl ring typically resonate in the aromatic region of the spectrum, between approximately 125 and 145 ppm. The carbon atom attached to the hydroxyl group (C-OH) and the carbon atom bonded to the amino group (C-NH2) will have characteristic chemical shifts. The methyl carbon (CH3) will appear at a higher field (lower ppm value).

Table 2: Representative ¹³C NMR Spectral Data for 2-Amino-1-phenylpropan-1-ol Derivatives

| Carbon Assignment | Representative Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | ~140 - 145 |

| Phenyl CH | ~125 - 130 |

| C-OH | ~70 - 80 |

| C-NH₂ | ~50 - 60 |

| CH₃ | ~15 - 25 |

Note: The exact chemical shifts can vary based on the solvent and specific stereoisomer.

Advanced NMR Techniques for Stereochemical Assignment

Due to the presence of two chiral centers in 2-amino-1-phenylpropan-1-ol, four possible stereoisomers exist. Advanced NMR techniques are crucial for the unambiguous assignment of the relative and absolute stereochemistry of these isomers. researchgate.net Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of protons, which helps in assigning the relative stereochemistry (erythro or threo). Furthermore, the use of chiral solvating agents or chiral derivatizing agents in conjunction with NMR can lead to the separation of signals for different enantiomers, allowing for their differentiation and the determination of enantiomeric purity. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are also instrumental in confirming the connectivity of protons and carbons within the molecule, further solidifying the structural assignment. ipb.pt

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-amino-1-phenylpropan-1-ol hydrochloride exhibits characteristic absorption bands corresponding to its various functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the primary amine group typically appear in the same region, often as two distinct peaks for the symmetric and asymmetric stretches. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching vibration is typically found in the 1000-1200 cm⁻¹ range. The presence of the hydrochloride salt will also influence the spectrum, particularly the N-H bending vibrations.

Table 3: Characteristic IR Absorption Bands for 2-Amino-1-phenylpropan-1-ol Hydrochloride

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | 3200 - 3600 (broad) |

| N-H Stretch (amine) | 3200 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-O Stretch | 1000 - 1200 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In the mass spectrum of 2-amino-1-phenylpropan-1-ol, the molecular ion peak [M]⁺ would correspond to the mass of the free base (C9H13NO), which is approximately 151.21 g/mol . nist.gov The hydrochloride salt itself is not typically observed directly. A prominent peak in the mass spectrum often corresponds to the loss of a water molecule from the molecular ion. Another characteristic fragmentation involves the cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent carbon, leading to the formation of a stable benzylic cation. The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of its chiral centers. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the positions of all the atoms in the crystal lattice.

For 2-amino-1-phenylpropan-1-ol hydrochloride, X-ray crystallography can unambiguously determine the spatial arrangement of the phenyl, hydroxyl, amino, and methyl groups around the two chiral centers. This allows for the absolute assignment of the (1R,2S), (1S,2R), (1R,2R), or (1S,2S) configuration to a specific crystal. This information is crucial for understanding the structure-activity relationships of the different stereoisomers.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

The accurate determination of purity and the precise measurement of enantiomeric excess are critical quality attributes for the chemical compound 2-amino-1-phenylpropan-1-ol hydrochloride. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), are powerful tools for achieving these analytical objectives. These methods offer high resolution and sensitivity, enabling the separation of the main compound from its impurities and the resolution of its enantiomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for both purity assessment and the determination of enantiomeric excess. For purity analysis, reversed-phase HPLC is commonly employed, while chiral HPLC is the method of choice for separating enantiomers.

Purity Determination by Reversed-Phase HPLC:

Reversed-phase HPLC on C18 columns is effective for separating 2-amino-1-phenylpropan-1-ol hydrochloride from potential impurities. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, is often utilized to achieve optimal separation. The detection is typically performed using a UV detector.

A reported method for the simultaneous determination of phenylpropanolamine hydrochloride in a formulation with other active ingredients utilized a Supelcosil LC-18 column (5 µm particle size). The analysis started with a mobile phase of acetonitrile and water (30:70 v/v) at a flow rate of 0.4 mL/min, followed by a linear gradient to 100% acetonitrile over 18 minutes at a flow rate of 3.0 mL/min, with UV detection at 254 nm nih.gov. This method demonstrates the feasibility of separating phenylpropanolamine from other components, a key aspect of purity analysis.

Enantiomeric Excess Determination by Chiral HPLC:

The determination of enantiomeric excess requires a chiral environment, which is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of the enantiomers of amino alcohols like 2-amino-1-phenylpropan-1-ol. Normal-phase chromatography is often preferred for these separations.

One study on the chiral separation of cathinone (B1664624) derivatives, which are structurally related to 2-amino-1-phenylpropan-1-ol, employed a CHIRALPAK® AS-H column (amylose tris[(S)-α-methylbenzylcarbamate] coated on 5-µm silica (B1680970) gel) nih.gov. The separation was achieved under isocratic conditions with a mobile phase of hexane, isopropanol, and triethylamine (B128534) (97:3:0.1) at a flow rate of 1 mL/min and UV detection at 254 nm nih.gov. Such conditions are a good starting point for the method development for 2-amino-1-phenylpropan-1-ol hydrochloride.

| Analysis Type | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| Purity | Supelcosil LC-18 (5 µm) | Gradient: Acetonitrile/Water (initial 30:70 v/v) | 0.4 to 3.0 mL/min | UV at 254 nm | nih.gov |

| Enantiomeric Excess | CHIRALPAK® AS-H (5 µm) | Hexane/Isopropanol/Triethylamine (97:3:0.1 v/v/v) | 1.0 mL/min | UV at 254 nm | nih.gov |

| Enantiomeric Excess | Polysaccharide-based CSPs | Normal Phase, Polar Organic, or Reversed Phase | Variable | UV, MS | nih.gov |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another valuable technique for the analysis of 2-amino-1-phenylpropan-1-ol hydrochloride. GC is well-suited for determining the purity of the compound, especially for identifying and quantifying volatile impurities. For the analysis of polar compounds like amino alcohols, derivatization is often necessary to improve volatility and chromatographic performance.

Purity Determination by GC-FID/GC-MS:

GC-MS is a powerful tool for the identification of unknown impurities due to the structural information provided by the mass spectra labcompare.comresearchgate.net. A GC-FID method can be used for the routine quantification of known impurities. For the analysis of phenylpropanolamine in pharmaceutical preparations, a method involving derivatization with acetylacetone (B45752) has been reported researchgate.net. While a specific method for 2-amino-1-phenylpropan-1-ol hydrochloride was not detailed, the principles of using GC for impurity profiling of related compounds are well-established nih.govirjet.net.

| Column | Temperature Program | Detector | Derivatizing Agent | Reference |

|---|---|---|---|---|

| HP-5 (30m x 0.32mm, 0.25µm) | Initial 70°C (5 min), ramp 10°C/min to 120°C | FID | Acetylacetone | researchgate.net |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography has emerged as a powerful and green alternative to HPLC for chiral separations. SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like an alcohol. This technique offers advantages such as faster analysis times, reduced solvent consumption, and high efficiency.

Enantiomeric Excess Determination by Chiral SFC:

Chiral SFC is highly effective for the separation of enantiomers of a wide range of pharmaceutical compounds. The same types of polysaccharide-based chiral stationary phases used in HPLC are also the most common in SFC selvita.comnih.gov. The use of supercritical CO2 with alcohol modifiers (e.g., methanol, ethanol, isopropanol) allows for rapid method development and high-throughput screening of chiral compounds nih.govchromatographyonline.com. The compatibility of SFC with mass spectrometry also provides a powerful tool for sensitive and selective detection chromatographyonline.com.

| Column Type | Mobile Phase | Advantages | Reference |

|---|---|---|---|

| Polysaccharide-based (e.g., Chiralpak) | CO2 / Alcohol (e.g., Methanol, Isopropanol) | Fast analysis, reduced solvent use, high efficiency, MS compatible | selvita.comnih.govchromatographyonline.comchromatographyonline.comyoutube.com |

Role As Chiral Building Blocks, Auxiliaries, and Ligands in Asymmetric Synthesis

Application in Asymmetric Carbon-Carbon Bond Formation

Derivatives of 2-amino-1-phenylpropan-1-ol are widely employed as chiral auxiliaries to direct the formation of carbon-carbon bonds with high stereocontrol. One of the most significant applications is in the asymmetric alkylation of enolates. By forming a chiral oxazolidinone from norephedrine (B3415761), the substrate's prochiral face is effectively shielded, leading to highly diastereoselective alkylation.

Another key area is their use in asymmetric aldol (B89426) reactions. Chiral oxazolidinones derived from norephedrine can be converted into their corresponding boron enolates. The subsequent reaction with an aldehyde proceeds with a high degree of stereocontrol, dictated by the chiral auxiliary, to produce syn- or anti-aldol adducts depending on the reaction conditions and reagents. Similarly, these auxiliaries have proven effective in directing stereoselective Michael additions, conjugate additions of organocuprates, and Diels-Alder reactions, consistently affording products with high enantiomeric excess. Optically active amino alcohols, including norephedrine derivatives, are prominent chiral ligands for the enantioselective addition of dialkylzincs to aldehydes, a fundamental C-C bond-forming reaction. metu.edu.tr

Utilization in Stereoselective Reduction and Oxidation Reactions

The chiral framework of 2-amino-1-phenylpropan-1-ol is integral to the design of catalysts and reagents for stereoselective reductions and oxidations. Chiral ligands derived from this amino alcohol are particularly effective in the asymmetric reduction of prochiral ketones.

For instance, catalysts formed by complexing a norephedrine-derived ligand with a metal hydride source, such as lithium aluminum hydride (LAH) or borane, can reduce a wide range of ketones to their corresponding secondary alcohols with high enantioselectivity. A notable example is the asymmetric transfer hydrogenation of ketones, where a ruthenium complex of N-benzyl-(1R,2S)-(-)-norephedrine has demonstrated high activity and enantioselectivity in the reduction of acetophenone. researchgate.net Chiral amine catalysts synthesized from (1R,2S)-(-)-norephedrine and 5-chlorosalicylaldehyde (B124248) have also been immobilized on supports like SBA-15 and used as efficient heterogeneous catalysts for asymmetric ketone reduction. ebi.ac.uk

While less common than their application in reductions, norephedrine-derived chiral reagents have also been explored in asymmetric oxidation reactions, such as the epoxidation of olefins, demonstrating the versatility of this chiral scaffold.

Development of Chiral Ligands and Organocatalysts based on the Scaffold

The 1,2-amino alcohol motif of 2-amino-1-phenylpropan-1-ol provides a bidentate chelation site that is ideal for coordinating to metal centers, making it a popular scaffold for chiral ligands in asymmetric catalysis. These ligands are synthesized by modifying the amino and/or hydroxyl groups. The resulting ligands, when complexed with metals like ruthenium, rhodium, titanium, or samarium, form potent catalysts for a variety of enantioselective transformations. researchgate.netntu.edu.tw

For example, a samarium ion/mercaptan system cocatalyzed by a norephedrine-derived species has been used for the asymmetric synthesis of optically active δ-lactones. ntu.edu.tw In another application, a ruthenium complex of NH-benzyl-(1R,2S)-(-)-norephedrine was covalently attached to silica (B1680970), creating a solid-phase catalyst that showed high activity and enantioselectivity (88% ee) in the batchwise reduction of acetophenone. researchgate.net

In the realm of organocatalysis, which avoids the use of metals, derivatives of 2-amino-1-phenylpropan-1-ol have been developed as effective catalysts. These organocatalysts often utilize the amine functionality to activate substrates through the formation of chiral iminium or enamine intermediates, facilitating reactions such as asymmetric aldol, Mannich, and Michael reactions.

Synthesis of Enantiomerically Pure Pharmaceutical Intermediates and Scaffolds

The structural features of 2-amino-1-phenylpropan-1-ol are present in numerous biologically active molecules, making it a valuable starting material for the synthesis of pharmaceuticals. Its use as a chiral building block ensures the correct stereochemistry in the final drug product, which is often critical for its efficacy and safety.

For example, (1R,2S)-(-)-norephedrine serves as a precursor in the synthesis of various pharmaceutical agents. lookchem.com It provides the necessary chiral framework for constructing more complex molecules. A notable example is its use in a direct synthetic route to d-amphetamine, where the stereocenter carrying the amino group in (1R,2S)-(-)-norephedrine dictates the final product's configuration. google.com The compound and its stereoisomers are also structurally related to bronchodilators and decongestants. The biocatalytic synthesis of (1R,2S)-norephedrine itself, using transaminase enzymes, is an area of active research to provide a green and efficient source for this key pharmaceutical intermediate. nih.gov

Q & A

Q. Table 1. Key Analytical Parameters for Chiral Purity Assessment

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralpak AD-H (250 × 4.6 mm, 5 µm) | |

| Mobile Phase | Hexane/ethanol/diethylamine (90:10:0.1) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 220 nm | |

| Enantiomer Resolution (Rs) | ≥2.0 |

Q. Table 2. Stability Data Under Accelerated Conditions

| Condition | Degradation Products | % Parent Remaining |

|---|---|---|

| 40°C/75% RH, 4 weeks | Oxidized ketone, dimer | 92.5% |

| 0.1N HCl, 60°C, 24h | Hydrolyzed amine | 85.2% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.